Molecular Weight and Lipophilicity Shift Induced by 5-Bromo Substitution vs. Non-Brominated Analog
The 5-bromo substituent on the furan ring of the target compound (CAS 897454-49-8; C₁₇H₁₆BrN₃O₂S) increases its molecular weight to approximately 406.3 g/mol, compared with 327.4 g/mol for the non-brominated analog N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide (CAS 897454-47-6; C₁₇H₁₇N₃O₂S), representing a net gain of 78.9 g/mol (24.1% increase) . Based on established aromatic substituent π-values, this bromine substitution is predicted to increase cLogP by 0.86 units relative to the non-brominated comparator [1]. The combined effect of the bromine on the furan and the p-tolyl methyl group (π ≈ 0.56) results in a predicted cLogP increase of approximately 1.4 units compared with the unsubstituted phenyl analog lacking both bromine and methyl groups.
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP shift) |
|---|---|
| Target Compound Data | MW ≈ 406.3 g/mol; cLogP shift vs. non-brominated analog: +0.86 units (Br π-value) |
| Comparator Or Baseline | Non-brominated analog CAS 897454-47-6: MW = 327.4 g/mol ; baseline cLogP (no Br, no CH₃) |
| Quantified Difference | MW increase: 78.9 g/mol (24.1%); cLogP increase: ~0.86 units (Br) + ~0.56 units (CH₃) = ~1.42 units total vs. unsubstituted phenyl baseline |
| Conditions | Calculated using Hansch-Leo fragment-based π-values for aromatic substitution [1] |
Why This Matters
The ~24% higher molecular weight and ~1.4-unit higher cLogP of the target compound relative to the simplest analog directly impact membrane permeability, tissue distribution, and metabolic clearance, making it unsuitable as a direct substitute for non-brominated or non-methylated analogs without re-optimization of assay conditions.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. View Source
